molecular formula C10H10FNO B12968702 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B12968702
M. Wt: 179.19 g/mol
InChI Key: IOAZVRUJVZKAKM-UHFFFAOYSA-N
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Description

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated heterocyclic compound. It is part of the benzo[c]azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioavailability, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of steps including acylation, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Uniqueness

Compared to similar compounds, 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific fluorine substitution, which enhances its stability and bioavailability. This makes it a more attractive candidate for drug development and other applications .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H10FNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

IOAZVRUJVZKAKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)NC1

Origin of Product

United States

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